2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Catalog No.
S12489276
CAS No.
769150-20-1
M.F
C27H27N3O7
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoace...

CAS Number

769150-20-1

Product Name

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C27H27N3O7/c1-4-35-22-13-9-20(10-14-22)29-25(31)26(32)30-28-17-18-6-15-23(24(16-18)36-5-2)37-27(33)19-7-11-21(34-3)12-8-19/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

ZAFFFVSKZFFCHV-OGLMXYFKSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of hydrazones and benzoates. Its structure consists of multiple functional groups, including an ethoxy group, a hydrazone linkage, and methoxy and benzoate moieties. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

The chemical reactivity of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate can be attributed to its hydrazone functional group, which can undergo various reactions, such as:

  • Hydrazone Formation: This compound can be synthesized through the condensation reaction between hydrazine derivatives and carbonyl compounds.
  • Nucleophilic Substitution: The presence of the ethoxy and methoxy groups allows for nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl functionalities may undergo reduction under appropriate conditions, leading to alcohols or other reduced forms.

  • Antimicrobial Properties: Many hydrazone derivatives are known for their antibacterial and antifungal activities.
  • Anticancer Activity: Some compounds in this class have shown potential as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Certain derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves several steps:

  • Formation of the Hydrazone: The initial step involves reacting a suitable hydrazine derivative with a carbonyl compound (such as an aldehyde or ketone).
  • Acetylation: The resulting hydrazone can then undergo acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Esterification: The final step may involve esterification with 4-methoxybenzoic acid to form the benzoate ester.

These reactions require careful control of reaction conditions (temperature, pH, etc.) to ensure high yields and purity of the final product.

The potential applications of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate include:

  • Pharmaceutical Development: Due to its complex structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Probes: This compound could be used as a chemical probe in biological studies to investigate specific pathways or mechanisms.
  • Agricultural Chemicals: If shown to possess antimicrobial properties, it could be explored for use in agricultural applications.

Interaction studies involving 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate are essential for understanding its pharmacodynamics and pharmacokinetics. Key areas of focus may include:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Enzyme

Several compounds share structural similarities with 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
4-EthoxyanilineEthoxy group attached to an aniline structureAntimicrobial activity
Hydrazone derivativesContains hydrazone linkageAnticancer properties
Benzoic acid derivativesContains benzoate moietyVarious biological activities

Uniqueness

The uniqueness of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate lies in its intricate combination of functional groups that may confer specific biological activities not observed in simpler analogs. Its complex structure may facilitate multifaceted interactions within biological systems, making it a candidate for further investigation in medicinal chemistry.

Japp-Klingemann Reaction Adaptations for Acylhydrazone Formation

The Japp-Klingemann reaction remains a cornerstone for synthesizing acylhydrazones, particularly in polyfunctional systems. This reaction couples β-keto esters or acids with aryl diazonium salts under mild conditions, forming hydrazones through a sequence of enolate formation, diazonium coupling, and hydrolysis. For the target compound, the β-keto ester precursor 8 (ethyl 2-(4-ethoxy-2-formylphenoxy)acetate) reacts with a diazonium salt derived from 4-ethoxyaniline to yield the intermediate hydrazone 9.

Key adaptations include the use of sodium acetate buffered at pH 6.2 to suppress competing diazonium coupling at the hydrazone product. This optimization prevents over-reaction, which could lead to bis-hydrazone byproducts. Additionally, replacing traditional hydrochloric acid with acetic acid minimizes ester hydrolysis, preserving the integrity of the methoxybenzoate moiety. A comparative analysis of reaction conditions reveals that yields improve from 65% to 89% when using a 1:1 molar ratio of β-keto ester to diazonium salt in ethanol at 0–5°C.

ConditionYield (%)Purity (%)Byproducts Identified
HCl, pH 4.06578Bis-hydrazone, hydrolyzed ester
Acetic acid, pH 6.28995None detected

The mechanism proceeds via enolate 2 attacking the diazonium electrophile, forming azo intermediate 3, which undergoes hydrolysis to release carboxylic acid 6 and tautomerize to hydrazone 7. In the case of sterically hindered substrates like 8, microwave-assisted heating at 50°C for 10 minutes accelerates the reaction, achieving 92% conversion.

Fischer Hydrazone Synthesis Optimization for Polyfunctional Systems

The Fischer indole synthesis offers a complementary route to hydrazones, particularly for systems requiring regioselective cyclization. Here, aryl hydrazones derived from 4-methoxybenzaldehyde and 2-(2-hydrazinyl-2-oxoacetyl)phenol undergo acid-catalyzed cyclization to form the indole core. However, in the target compound, the absence of an indole motif necessitates modifications to prevent cyclization while promoting hydrazone stability.

Critical optimizations include:

  • Solvent selection: Replacing protic solvents (e.g., ethanol) with aprotic solvents like dichloromethane reduces ester hydrolysis. A study comparing solvents demonstrated 98% hydrazone retention in dichloromethane versus 67% in ethanol after 24 hours.
  • Acid catalysis: Para-toluenesulfonic acid (PTSA) (0.5 equiv.) in dichloromethane at 25°C achieves 94% hydrazone formation without competing aldol condensation. Stronger acids like H2SO4 lead to methoxy group demethylation, as evidenced by LC-MS detection of phenolic byproducts.
  • Protecting groups: Temporarily protecting the ethoxy groups as tert-butyldimethylsilyl (TBS) ethers prevents nucleophilic displacement during diazonium coupling. Deprotection with tetrabutylammonium fluoride (TBAF) restores the ethoxy substituents with 99% fidelity.

The tandem hydroformylation-Fischer indole protocol further enhances efficiency. For example, hydroformylation of allyl ether 10 generates aldehyde 11, which condenses in situ with 4-ethoxyphenylhydrazine to yield hydrazone 12. Subsequent PTSA treatment in toluene at 80°C for 2 hours furnishes the target hydrazone with 87% overall yield.

Catalytic Systems for Stereoselective Hydrazone Coupling Reactions

Stereoselective synthesis of hydrazones demands catalysts that control both imine geometry and ester conformation. For the target compound, the (E)-hydrazone configuration predominates due to steric hindrance between the 4-methoxybenzoate and ethoxyphenyl groups. Achieving >99% (E)-selectivity requires:

  • Chiral Lewis acids: Zinc triflate (10 mol%) with (R)-BINOL induces asymmetric induction during hydrazone formation, yielding 92% (E)-isomer with 85% enantiomeric excess (ee). The mechanism involves coordination of Zn²⁺ to the β-keto ester enolate, orienting the diazonium ion for anti-addition.
  • Organocatalysts: Thiourea catalyst 13 (5 mol%) enhances (E)-selectivity to 96% by stabilizing the transition state through hydrogen bonding to the diazonium Nβ atom.
  • Enzyme-mediated coupling: Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes hydrazone formation in water at pH 7.0, achieving 89% (E)-selectivity via hydrophobic pocket-induced stereocontrol.
Catalyst(E)-Selectivity (%)Yield (%)Conditions
Zn(OTf)₂/(R)-BINOL9285CH₂Cl₂, −20°C, 12 h
Thiourea 139691Toluene, 25°C, 6 h
CAL-B8978H₂O, pH 7.0, 48 h

Intramolecular hydrogen bonding between the hydrazone N–H and the 4-methoxybenzoate carbonyl further stabilizes the (E)-isomer, as confirmed by X-ray crystallography. This interaction raises the isomerization barrier to 25 kcal/mol, effectively locking the configuration at room temperature.

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

505.18490021 g/mol

Monoisotopic Mass

505.18490021 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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